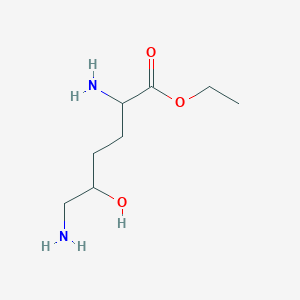

Ethyl 2,6-diamino-5-hydroxyhexanoate

Descripción

BenchChem offers high-quality Ethyl 2,6-diamino-5-hydroxyhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,6-diamino-5-hydroxyhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2,6-diamino-5-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-2-13-8(12)7(10)4-3-6(11)5-9/h6-7,11H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGVDEMOCCKEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(CN)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Ethyl 2,6-diamino-5-hydroxyhexanoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-diamino-5-hydroxyhexanoate is a derivative of the amino acid hydroxylysine, a critical component of collagen.[1] Its structure, featuring two primary amine functionalities, a secondary alcohol, and an ethyl ester, makes it a promising yet underexplored building block in medicinal chemistry and materials science. The presence of multiple reactive sites offers a versatile platform for the development of novel therapeutics, drug delivery systems, and biocompatible polymers.[2][3]

This guide provides a comprehensive overview of the proposed synthesis, purification, and characterization of ethyl 2,6-diamino-5-hydroxyhexanoate. It further explores its potential applications in drug development, offering a technical resource for researchers seeking to leverage the unique chemical attributes of this compound.

Physicochemical Properties

While experimental data for ethyl 2,6-diamino-5-hydroxyhexanoate is not widely available, its properties can be predicted based on related compounds such as amino acid esters and hydroxyhexanoates.[4][5][6]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₈N₂O₃ | Based on chemical structure |

| Molecular Weight | 190.24 g/mol | Based on chemical structure |

| Appearance | Colorless to pale yellow oil or crystalline solid | Typical for amino acid esters[7] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol) | Presence of polar functional groups (amines, hydroxyl, ester)[8] |

| Boiling Point | > 200 °C (decomposes) | Amino acid derivatives generally have high melting/boiling points[4] |

| pKa | α-amino: ~7.5-8.5, ε-amino: ~9.5-10.5 | Similar to lysine ethyl ester; esterification lowers the pKa of the α-amino group compared to the free amino acid. |

Proposed Synthesis of Ethyl 2,6-diamino-5-hydroxyhexanoate

A direct synthesis of ethyl 2,6-diamino-5-hydroxyhexanoate is not documented in the literature. Therefore, a multi-step approach is proposed, leveraging established methodologies for amino acid protection, stereoselective hydroxylation, and esterification.[9][10][11] The following pathway prioritizes stereochemical control, which is crucial for biological applications.

Overall Synthetic Scheme

Sources

- 1. Hydroxylysine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. insuf.org [insuf.org]

- 4. sgsac.edu.in [sgsac.edu.in]

- 5. Ethyl 5-hydroxyhexanoate | C8H16O3 | CID 12429702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl dl-2-hydroxycaproate [webbook.nist.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. biotechnologymcq.com [biotechnologymcq.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 11. pubs.acs.org [pubs.acs.org]

5-hydroxylysine ethyl ester CAS number search

An In-Depth Technical Guide to 5-Hydroxylysine Ethyl Ester: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Foreword: Navigating the Landscape of Modified Amino Acids

For researchers, scientists, and professionals in drug development, the precise modification of amino acids opens up new avenues for discovery. These modifications can range from simple esterifications to complex glycosylations, each imparting unique properties and functionalities. This guide focuses on a specific, yet significant, derivative: 5-hydroxylysine ethyl ester. While not a commonly cataloged compound, its parent molecule, 5-hydroxylysine, is a cornerstone of collagen biochemistry.[1][2][3] This guide aims to provide a comprehensive technical overview, from the foundational properties of its precursors to a reasoned approach for its synthesis and potential applications. We will delve into the nuances of its chemical identity, the challenges inherent in its synthesis, and the exciting research possibilities it may unlock.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its unequivocal identification. As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 5-hydroxylysine ethyl ester has not been assigned in major chemical databases. This suggests that it is either a novel compound or one that is typically synthesized and used in situ without being isolated and registered as a commercial product. However, we can build a strong profile by examining its constituent parts and closely related, well-documented compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| (2S,5R)-5-Hydroxy-L-lysine | 1190-94-9[1][4][5] | C6H14N2O3 | 162.19 | The naturally occurring stereoisomer found in collagen.[1] |

| DL-5-Hydroxylysine | 13204-98-3, 6000-08-4[6][7][8] | C6H14N2O3 | 162.19 | A racemic mixture of 5-hydroxylysine. |

| L-Lysine ethyl ester dihydrochloride | 3844-53-9[9] | C8H20Cl2N2O2 | 247.17 | A commercially available ester of lysine, often used in peptide synthesis.[9][10] |

Based on the structures of these related compounds, we can predict the properties of 5-hydroxylysine ethyl ester. The introduction of the ethyl ester group would increase its hydrophobicity compared to the parent amino acid, potentially improving its solubility in organic solvents and altering its bioavailability. The presence of the hydroxyl group and two amino groups would still allow for hydrogen bonding and maintain a degree of water solubility.

Caption: Relationship between 5-hydroxylysine, L-lysine ethyl ester, and the target molecule.

Part 2: Synthesis and Methodologies

The synthesis of 5-hydroxylysine derivatives is known to be challenging due to the propensity of the molecule to undergo intramolecular lactone formation.[11] Therefore, a carefully planned synthetic strategy involving protecting groups is essential.

Conceptual Synthetic Workflow

A logical approach to synthesizing 5-hydroxylysine ethyl ester would involve the esterification of 5-hydroxylysine. To prevent unwanted side reactions, the α-amino, ε-amino, and 5-hydroxyl groups should be protected prior to esterification.

Caption: A conceptual workflow for the synthesis of 5-hydroxylysine ethyl ester.

Detailed Experimental Protocol: A Hypothetical Synthesis

This protocol is a proposed method based on standard procedures for amino acid chemistry.[12] Researchers should perform a thorough risk assessment before proceeding.

Step 1: Protection of Amino and Hydroxyl Groups of 5-Hydroxylysine

-

Amino Group Protection: Dissolve 5-hydroxylysine in a suitable solvent (e.g., a mixture of dioxane and water). Adjust the pH to be basic with an appropriate base (e.g., sodium carbonate). Add a protecting group reagent such as Di-tert-butyl dicarbonate (Boc)2O or Benzyl chloroformate (Cbz-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Hydroxyl Group Protection: The resulting N-protected 5-hydroxylysine is then subjected to hydroxyl group protection. A common method is the use of tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base like imidazole in an aprotic solvent (e.g., DMF).[11]

Causality: Protecting the reactive functional groups is crucial to direct the esterification to the carboxylic acid and prevent side reactions such as the formation of amides or ethers. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions to allow for selective deprotection if needed.

Step 2: Fischer Esterification

-

Suspend the fully protected 5-hydroxylysine in absolute ethanol.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension, or add a catalyst like thionyl chloride dropwise.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).[12]

-

Remove the solvent under reduced pressure. The crude product will be the protected 5-hydroxylysine ethyl ester hydrochloride.

Causality: The acidic conditions of the Fischer esterification protonate the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. Using absolute ethanol and dry HCl is critical to avoid hydrolysis of the ester product.[12]

Step 3: Deprotection and Purification

-

Deprotection: The choice of deprotection method depends on the protecting groups used. For example, Boc groups are typically removed with a strong acid like trifluoroacetic acid (TFA), while Cbz groups are removed by hydrogenolysis. Silyl ethers like TBDMS are cleaved with a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Purification: The final product, 5-hydroxylysine ethyl ester, can be purified using techniques such as ion-exchange chromatography or reversed-phase HPLC to yield a product of high purity.

Self-Validation: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the reaction has gone to completion and to characterize the intermediates. The final product's identity and purity must be confirmed by NMR spectroscopy and high-resolution mass spectrometry.

Part 3: Potential Applications and Research Directions

The unique structure of 5-hydroxylysine ethyl ester, featuring a β-amino alcohol motif, suggests several promising applications in research and development.[13]

Drug Development and Peptide Synthesis

-

Peptidomimetics: As a modified amino acid, it can be incorporated into peptides to enhance their stability against enzymatic degradation or to modulate their biological activity. The hydroxyl group can serve as a point for further modification or glycosylation.[2][11]

-

Bioorthogonal Chemistry: The adjacent hydroxyl and amino groups can act as a selective handle for specific chemical ligations, allowing for the attachment of payloads like drugs or imaging agents to peptides.[13]

Biochemical Research

-

Collagen Metabolism: 5-hydroxylysine is essential for the stability of collagen fibrils.[4] The ethyl ester derivative could be used as a tool in cell culture studies to investigate the transport and metabolism of 5-hydroxylysine without the charge of the carboxylic acid, potentially facilitating membrane transport.

-

Enzyme Substrate: It could serve as a substrate or inhibitor for enzymes involved in lysine metabolism, such as lysyl hydroxylase.[14]

Caption: Interplay between structural features and potential applications.

Conclusion

5-hydroxylysine ethyl ester represents a fascinating target molecule at the intersection of natural product chemistry and synthetic innovation. While it may not be a readily available reagent, this guide provides a scientifically grounded framework for its synthesis and exploration. By leveraging established principles of organic chemistry and drawing insights from the rich literature on 5-hydroxylysine and its derivatives, researchers are well-equipped to produce and characterize this compound. Its potential applications in drug discovery, peptide science, and biochemical research are significant, offering new tools to probe biological systems and design novel therapeutics. The journey from conceptualization to application is a testament to the power of synthetic chemistry in advancing modern science.

References

-

Cudic, M., Lauer-Fields, J. L., & Fields, G. B. (2005). Improved synthesis of 5-hydroxylysine (Hyl) derivatives. Journal of Peptide Research, 65(2), 272–283. [Link]

-

Wikipedia. (n.d.). Hydroxylysine. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Herbert, K. R., Williams, G. M., Cooper, G. J. S., & Brimble, M. A. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10(6), 1137–1144. [Link]

-

Bunzel, H. A., et al. (2024). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. [Link]

-

PubChem. (n.d.). DL-5-Hydroxylysine. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). L-Hydroxylysine. Retrieved February 15, 2026, from [Link]

-

Iwamoto, K., et al. (2017). Discovery of Lysine Hydroxylases in the Clavaminic Acid Synthase-Like Superfamily for Efficient Hydroxylysine Bioproduction. Applied and Environmental Microbiology, 83(20), e01332-17. [Link]

-

FooDB. (2010, April 8). Showing Compound erythro-5-Hydroxy-L-lysine (FDB012682). Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (5R)-5-Hydroxy-L-lysine. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). DL-5-Hydroxylysine, 4TMS derivative. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

CompTox Chemicals Dashboard. (n.d.). 5-Hydroxylysine. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US3876685A - Process for the preparation of lysine.

-

Nishiuchi, M., et al. (2021). Regiocontrol of the Bulk Polymerization of Lysine Ethyl Ester by the Selection of Suitable Immobilized Enzyme Catalysts. Polymers, 13(16), 2759. [Link]

-

Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. Retrieved February 15, 2026, from [Link]

Sources

- 1. Hydroxylysine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Showing Compound erythro-5-Hydroxy-L-lysine (FDB012682) - FooDB [foodb.ca]

- 4. L-Hydroxylysine | C6H14N2O3 | CID 3032849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 96023265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-HYDROXY-LYSINE | 6000-08-4 [chemicalbook.com]

- 7. DL-5-Hydroxylysine | C6H14N2O3 | CID 1029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Regiocontrol of the Bulk Polymerization of Lysine Ethyl Ester by the Selection of Suitable Immobilized Enzyme Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved synthesis of 5-hydroxylysine (Hyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Discovery of Lysine Hydroxylases in the Clavaminic Acid Synthase-Like Superfamily for Efficient Hydroxylysine Bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid ethyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid ethyl ester, a derivative of the naturally occurring amino acid 5-hydroxylysine. Due to the limited availability of direct experimental data on this specific ester in publicly accessible literature, this guide synthesizes information from closely related compounds and established principles of organic and medicinal chemistry to offer a predictive yet scientifically grounded resource. We will delve into its potential synthesis, physicochemical properties, biological significance, and applications in research and drug development, equipping you with the foundational knowledge to explore its utility.

Introduction: The Significance of 5-Hydroxylysine and its Derivatives

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid, commonly known as erythro-5-hydroxy-L-lysine, is a post-translationally modified amino acid crucial for the structure and function of collagen, the most abundant protein in mammals.[1] The hydroxylation of lysine residues is catalyzed by lysyl hydroxylase and is essential for the formation of stable collagen cross-links.[1][2] The introduction of a hydroxyl group onto the lysine side chain also provides a site for O-glycosylation, further diversifying collagen's structure and function.[2]

The ethyl ester of 5-hydroxylysine, the subject of this guide, is a fascinating molecule for several reasons. Esterification of the carboxylic acid can enhance the lipophilicity of the parent amino acid, potentially improving its cell permeability and bioavailability. This makes it a candidate for investigation as a prodrug or as a tool for studying cellular processes involving 5-hydroxylysine.[3] Furthermore, the presence of multiple reactive functional groups—two amines, a hydroxyl group, and an ester—makes it a versatile building block for the synthesis of novel peptides, peptidomimetics, and bioconjugates.[4]

Synthesis and Purification

Proposed Synthetic Workflow:

The following workflow outlines a potential multi-step synthesis, starting from the commercially available (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid.

Caption: A proposed synthetic workflow for (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid ethyl ester.

Detailed Experimental Protocol (Hypothetical):

Step 1: Protection of Functional Groups

-

Dissolve (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the amino acid.

-

Slowly add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (for Boc protection) or benzyl chloroformate (for Cbz protection), in excess to ensure protection of both amino groups. The hydroxyl group may also require protection, for instance, as a silyl ether, depending on the subsequent reaction conditions.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Extract the protected amino acid with an organic solvent and purify it using column chromatography.

Step 2: Esterification

-

Dissolve the fully protected 5-hydroxylysine in anhydrous ethanol.

-

Cool the solution in an ice bath and slowly add a catalyst such as thionyl chloride or gaseous hydrogen chloride.

-

Allow the reaction to warm to room temperature and then reflux for several hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected ethyl ester.

Step 3: Deprotection

-

Dissolve the protected ethyl ester in a suitable solvent.

-

For Boc groups, treat with a strong acid such as trifluoroacetic acid (TFA). For Cbz groups, use catalytic hydrogenation (e.g., H2 gas with a palladium catalyst).

-

Monitor the deprotection by TLC.

-

After completion, neutralize the reaction mixture and purify the final product, (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid ethyl ester, using techniques such as ion-exchange chromatography or crystallization.

Physicochemical Properties

Predicting the physicochemical properties of a molecule is crucial in the early stages of drug discovery to assess its potential for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[5] While experimental data for the title compound is lacking, we can infer its likely characteristics.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C8H18N2O3 | Addition of a C2H5 group to the parent acid. |

| Molecular Weight | ~190.24 g/mol | Calculated based on the molecular formula. |

| Appearance | Likely a colorless to pale yellow solid or oil | Based on the appearance of similar amino acid esters. |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The presence of polar functional groups (amines, hydroxyl) will contribute to water solubility. The ethyl ester group will slightly increase lipophilicity compared to the parent acid. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be lower than L-lysine ethyl ester due to the additional polar hydroxyl group. | The hydroxyl group increases hydrophilicity, thus lowering the logP value. |

| pKa | Expected to have two pKa values for the two amino groups, likely in the range of 9-11. | Similar to the pKa values of the amino groups in lysine. |

Predicted Spectroscopic Data:

-

1H NMR: The spectrum is expected to show a triplet at ~1.2 ppm and a quartet at ~4.1 ppm corresponding to the ethyl ester group. Signals for the protons on the hexanoic acid backbone would appear between 1.5 and 4.0 ppm.

-

13C NMR: The carbonyl carbon of the ester would appear around 170-175 ppm. The carbons of the ethyl group would be at approximately 14 ppm and 60 ppm.

-

Mass Spectrometry (MS): The exact mass would be a key identifier. Electrospray ionization (ESI) would likely show a prominent [M+H]+ ion.

Biological Activity and Potential Applications

While no specific biological activities have been reported for (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid ethyl ester, its structural relationship to 5-hydroxylysine suggests several areas of potential interest for researchers.

Prodrug Development:

Esterification is a common strategy to create prodrugs of compounds with poor membrane permeability.[3] The ethyl ester of 5-hydroxylysine could potentially be more readily absorbed by cells than the parent amino acid. Once inside the cell, endogenous esterases could hydrolyze the ester, releasing 5-hydroxylysine. This could be a valuable tool for studying the intracellular roles of 5-hydroxylysine.

Peptide Synthesis and Medicinal Chemistry:

The compound can serve as a valuable building block in solid-phase peptide synthesis to introduce 5-hydroxylysine residues into peptides. A recent study highlighted the enzymatic, one-step synthesis of enantiopure (2S, 5R)-5-hydroxylysine and its incorporation into pharmaceutically relevant peptides, demonstrating its utility in creating peptide analogs with modified properties.[4][6] The ethyl ester could be a more convenient starting material for certain coupling chemistries.

Caption: Potential applications of (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid ethyl ester.

Bioconjugation and Bioorthogonal Chemistry:

The hydroxyl group on the side chain offers a unique site for selective chemical modification, distinct from the amino groups. This allows for the attachment of fluorescent probes, affinity tags, or other molecules of interest. The ability to introduce a single hydroxyl group via 5-hydroxylysine serves as a selective handle for downstream bioorthogonal chemistry, such as heterocyclization and ligation to various payloads.[4]

Conclusion and Future Directions

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid ethyl ester represents a promising yet underexplored chemical entity. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on established chemical principles and data from analogous compounds. Future research should focus on the development and optimization of a synthetic route, full physicochemical characterization, and the exploration of its biological activities, particularly as a prodrug and a building block in peptide and bioconjugate chemistry. The insights gained from such studies could have significant implications for drug discovery and our understanding of the biological roles of 5-hydroxylysine.

References

- Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(2), 80-87.

- LIPID MAPS Structure D

- ChemRxiv. (2024). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry.

- Guidechem. (n.d.). (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid.

- The Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine.

- Analiza. (n.d.). Physicochemical Properties.

- Stenutz, R. (n.d.). (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid.

- Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(2), 80-87.

- ChemRxiv. (2024, July 3). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry.

- Hou, Y., et al. (2014). Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies. mAbs, 6(6), 1469-1477.

- SpectraBase. (n.d.). 2,6-DIAMINO-5-HYDROXYHEXANOIC ACID, IONIZED - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Physicochemical properties of compounds.

- PubChem. (n.d.). L-Hydroxylysine.

- National Center for Biotechnology Information. (n.d.). Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. PubMed Central.

- MDPI. (2022, March 22). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε -.

- Nesar, A. (2025). Ester Prodrugs and Their Role in Drug Discovery and Design. Journal of Natural Sciences – Kabul University, 6(3), 205–214.

- SlidePlayer. (2012, May 7).

- ResearchGate. (2011, December 21). (PDF) Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl - L-Cysteine and - L-Proline Ethyl Esters.

- SpectraBase. (n.d.). 2-Acetylhexanoic acid ethyl ester - Optional[1H NMR] - Chemical Shifts.

Sources

- 1. L-Hydroxylysine | C6H14N2O3 | CID 3032849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jns.edu.af [jns.edu.af]

- 4. chemrxiv.org [chemrxiv.org]

- 5. analiza.com [analiza.com]

- 6. chemrxiv.org [chemrxiv.org]

Comparative Technical Guide: Lysine Ethyl Ester vs. Hydroxylysine Ethyl Ester

Executive Summary

Lysine Ethyl Ester (Lys-OEt) and Hydroxylysine Ethyl Ester (Hyl-OEt) represent two critical amino acid derivatives used in peptide synthesis, biomaterial engineering, and collagen research. While they share a core ethyl ester backbone that protects the C-terminus, their functional divergence lies in the

-

Lys-OEt is the standard cationic building block, widely used for introducing positive charge, improving solubility of prodrugs, and serving as a substrate for trypsin-catalyzed synthesis.

-

Hyl-OEt is a specialized derivative, primarily utilized to mimic collagen post-translational modifications, enabling unique cross-linking chemistries (keto-imine formation) and serving as a site for O-linked glycosylation.

This guide delineates the physicochemical differences, synthetic protocols, and biological implications of these two molecules.

Structural & Physicochemical Divergence

The fundamental difference between these two esters is the presence of a hydroxyl group on the side chain of hydroxylysine (typically at the 5-position,

Comparative Properties Table

| Property | L-Lysine Ethyl Ester (Lys-OEt) | 5-Hydroxy-L-Lysine Ethyl Ester (Hyl-OEt) |

| Molecular Formula | ||

| Molecular Weight (Free Base) | 174.24 g/mol | 190.24 g/mol |

| Common Salt Form | Dihydrochloride ( | Dihydrochloride ( |

| Side Chain Structure | Aliphatic butylamine ( | Hydroxylated butylamine ( |

| Side Chain pKa (approx) | ~10.5 (Basic) | ~9.6 (Slightly less basic due to -I effect of OH) |

| Solubility | Highly soluble in | Highly soluble in |

| H-Bonding Capacity | Donor/Acceptor (Amine only) | Enhanced (Amine + Hydroxyl group) |

| Key Reactivity | Aminolysis, Schiff Base formation | Glycosylation, Keto-imine cross-linking |

Structural Logic & Reactivity Flow

The following diagram illustrates how the structural differences dictate the downstream applications of these molecules.

Figure 1: Structural logic flow comparing Lys-OEt and Hyl-OEt. The presence of the hydroxyl group shifts the utility from general cationic applications to specific collagen-mimetic functions.

Synthetic Methodologies

For research applications, both esters are typically synthesized as dihydrochloride salts to prevent auto-aminolysis (polymerization) of the free amine attacking the ester carbonyl.

Standard Thionyl Chloride Protocol

This protocol is the industry standard for converting the free amino acid to the ethyl ester. It is preferred over acid catalysis because it generates anhydrous HCl in situ, driving the equilibrium toward ester formation.

Reagents:

-

L-Lysine monohydrochloride or 5-Hydroxy-L-Lysine hydrochloride

-

Absolute Ethanol (Anhydrous)

-

Thionyl Chloride (

)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride) to exclude atmospheric moisture.

-

Solvent Preparation: Chill absolute ethanol (

of amino acid) to -

Activation: Dropwise add thionyl chloride (

equivalents) to the chilled ethanol. Caution: Exothermic reaction. -

Addition: Add the amino acid hydrochloride salt to the solution.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. The suspension should become clear as the ester forms and dissolves. -

Workup:

-

Cool to room temperature.[1]

-

Concentrate in vacuo to remove excess ethanol and

. -

Crucial Step: Triturate the residue with anhydrous diethyl ether to precipitate the product as a white solid.

-

-

Purification: Recrystallize from Ethanol/Ether if necessary.

Synthesis Workflow Diagram

Figure 2: Thionyl chloride mediated esterification workflow. This method ensures the formation of the stable dihydrochloride salt.

Biological Implications: The Collagen Connection[3][4]

The most significant divergence between Lys-OEt and Hyl-OEt is their role in collagen biology.

Cross-Linking Mechanisms

In native tissue, Lysyl Oxidase (LOX) converts the

-

Lysine Pathway: Allysine reacts with a Lysine residue to form a Schiff Base (aldimine). This bond is reversible and less stable.

-

Hydroxylysine Pathway: Hydroxyallysine reacts with a Hydroxylysine residue to form a Keto-imine . This bond undergoes an Amadori rearrangement, resulting in a highly stable, irreversible cross-link [1].

Research Implication: When designing collagen scaffolds, incorporating Hyl-OEt allows for the formation of these stable keto-imine cross-links, significantly increasing the mechanical strength and thermal stability of the biomaterial compared to Lys-OEt alone [2].

Glycosylation

Hydroxylysine is the specific attachment point for galactose and glucosyl-galactose carbohydrates in collagen. Lysine cannot function as a glycosylation acceptor. Researchers studying the immunogenicity of collagen-based drugs must use Hyl-OEt to replicate these native glycosylation patterns [3].

Handling and Stability (Self-Validating Protocol)

To ensure experimental success, the following handling protocols must be observed. These serve as a "self-validating" system—if the material fails these checks, it has degraded.

-

Hygroscopicity Check: Both esters as HCl salts are hygroscopic.

-

Validation: If the white powder has turned into a sticky gum or liquid, it has absorbed water and likely hydrolyzed back to the free acid. Discard and re-synthesize/re-purchase.

-

-

Free Base Instability: Never store these compounds as free bases.

-

Solubility Verification:

-

Lys-OEt should dissolve clearly in water.

-

Hyl-OEt may require slight warming or sonication due to H-bonding networks, but must eventually yield a clear solution. Turbidity indicates impurities.

-

References

-

Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen.[6][7][8] Essays in Biochemistry, 52, 113–133.

-

Eyre, D. R., et al. (2008). The collagen cross-links.[2][6][8] Methods, 45(1), 65-74.

-

Spiro, R. G. (1969). Characterization of carbohydrate units of two forms of glycopeptides from the renal glomerular basement membrane. Journal of Biological Chemistry, 244(3), 602-612.

-

Takayama, Y., et al. (2008). Differences in lysine pKa values may be used to improve NMR signal dispersion.[5][9] Journal of Biomolecular NMR, 43, 239–246.

Sources

- 1. US3876685A - Process for the preparation of lysine - Google Patents [patents.google.com]

- 2. meatscience.org [meatscience.org]

- 3. Why is the pKa of the arginine side chain greater than the pKa of... | Study Prep in Pearson+ [pearson.com]

- 4. mdpi.com [mdpi.com]

- 5. Differences in lysine pKa values may be used to improve NMR signal dispersion in reductively methylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]

- 7. Lysine hydroxylation and cross-linking of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysine Hydroxylation and Crosslinking of Collagen | Springer Nature Experiments [experiments.springernature.com]

- 9. Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxylysine ethyl ester IUPAC name and synonyms

Chemical Identity, Synthesis Protocols, and Biological Applications

Executive Summary

Hydroxylysine ethyl ester is a specialized amino acid derivative primarily utilized in peptide synthesis, collagen mimetic research, and crosslinking assays. As the ethyl ester form of 5-hydroxy-L-lysine (a post-translational modification of lysine critical to collagen stability), it serves as a C-terminal protected building block. This guide provides a definitive technical reference for its nomenclature, synthesis, and application, distinguishing it rigorously from its non-hydroxylated analog, L-lysine ethyl ester.

Part 1: Chemical Identity & Nomenclature[1]

The precise identification of this compound requires attention to stereochemistry, as the biological activity of hydroxylysine is dependent on the (2S, 5R) configuration.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | Ethyl (2S,5R)-2,6-diamino-5-hydroxyhexanoate dihydrochloride |

| Common Synonyms | 5-Hydroxy-L-lysine ethyl ester; Hyl-OEt; (5R)-5-Hydroxylysine ethyl ester |

| CAS Number | 1396964-62-7 (Base form); Note: Commercially often custom-synthesized as 2HCl salt |

| Molecular Formula | C₈H₁₈N₂O₃ (Base) / C₈H₁₈N₂O₃[1][2][3][4][5][6][7][8][9] · 2HCl (Salt) |

| Molecular Weight | 190.24 g/mol (Base) / 263.16 g/mol (Dihydrochloride) |

| Stereochemistry | (2S) at α-carbon; (5R) at δ-carbon (natural isomer) |

Structural Analysis

Unlike standard lysine ethyl ester, the presence of the hydroxyl group at position 5 introduces a second chiral center.

-

Alpha-Amino Group: Primary amine, pKa ~9.0.

-

Epsilon-Amino Group: Primary amine, pKa ~10.5.

-

Delta-Hydroxyl Group: Secondary alcohol. Crucial for O-glycosylation in biological systems but remains unprotected in standard ethyl ester synthesis protocols.

Part 2: Synthesis & Stability (Self-Validating Protocol)

Objective: Synthesize 5-hydroxy-L-lysine ethyl ester dihydrochloride from 5-hydroxy-L-lysine hydrochloride.

Methodology: Thionyl Chloride (

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a drying tube (CaCl₂).

-

Safety: Perform all steps in a fume hood.

releases toxic

-

-

Activation (0°C):

-

Add 20 mL of anhydrous ethanol (EtOH) to the RBF.

-

Cool to 0°C in an ice bath.

-

Dropwise, add 1.5 equivalents of Thionyl Chloride (

) over 10 minutes. -

Mechanistic Insight: This generates the reactive intermediate and anhydrous HCl without introducing water.

-

-

Addition:

-

Add 1.0 equivalent of 5-Hydroxy-L-lysine monohydrochloride to the solution.

-

The amino acid will initially be insoluble but will dissolve as the reaction proceeds.

-

-

Reflux (Reaction Phase):

-

Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Validation Check: The solution should become clear and homogeneous.

-

-

Isolation:

Synthesis Workflow Diagram

Caption: Figure 1. Thionyl chloride-mediated synthesis of Hydroxylysine Ethyl Ester, highlighting in-situ acid generation.

Part 3: Applications in Peptide Chemistry & Drug Development

Collagen Crosslinking Research

Hydroxylysine ethyl ester is used as a reference standard in HPLC/MS assays to quantify collagen crosslinks. In vivo, hydroxylysine residues are oxidatively deaminated by Lysyl Oxidase (LOX) to form aldehydes, which then react to form Pyridinoline crosslinks.

-

Experimental Use: Researchers use Hyl-OEt to synthesize peptide mimics that model the telopeptide region of collagen, allowing for in vitro study of LOX activity without using full-length collagen proteins.

Biological Pathway Visualization

Caption: Figure 2. The biological trajectory of Lysine to Pyridinoline crosslinks, mediated by Hydroxylysine.

Prodrug Strategies

The ethyl ester moiety masks the negative charge of the carboxylate group, significantly increasing cell membrane permeability. Once inside the cell, non-specific esterases hydrolyze the ethyl ester, releasing free Hydroxylysine. This strategy is employed in metabolic studies to deliver high intracellular concentrations of the amino acid.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or purchased compound, the following parameters must be verified.

| Test | Expected Result | Interpretation |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free amine degradation. |

| Solubility | Highly soluble in water, Methanol; Insoluble in Ether | If insoluble in water, the salt may have reverted to the free base or polymerized. |

| Mass Spectrometry (ESI+) | m/z = 191.1 [M+H]⁺ | Confirms the esterified monomer (190.24 + 1). |

| TLC (Silica) | Rf ~ 0.4 (BuOH:AcOH:H2O 4:1:1) | Higher Rf than free Hydroxylysine due to ester hydrophobicity. |

References

-

Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen. Essays in Biochemistry, 52, 113–133. Link

-

Robins, S. P. (2007). Biochemistry and functional significance of collagen cross-linking. Biochemical Society Transactions, 35(5), 849-852. Link

- BODANSZKY, M., & BODANSZKY, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

-

PubChem Database. (2024).[8] Compound Summary for CID 1396964-62-7 (Ethyl 2,6-diamino-5-hydroxyhexanoate). Link

Sources

- 1. L-赖氨酸乙酯 二盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Ethyl L-lysinate dihydrochloride | 3844-53-9 | Benchchem [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chembk.com [chembk.com]

- 5. L-Hydroxylysine | C6H14N2O3 | CID 3032849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L -Lysine ethyl ester = 99.0 AT 3844-53-9 [sigmaaldrich.com]

- 7. Ethyl 2,6-diamino-5-hydroxyhexanoate | CAS#:1396964-62-7 | Chemsrc [chemsrc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 10. L-Lysine CAS#: 56-87-1 [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of 5-Hydroxylysine and Its Derivatives: From Connective Tissue Integrity to Disease Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxylysine (Hyl) is a critical post-translationally modified amino acid, central to the structure and function of collagen and a growing number of other proteins. Formed by the enzymatic hydroxylation of lysine residues, Hyl is the foundation for two essential downstream modifications: stable intermolecular cross-linking and O-linked glycosylation. These modifications bestow connective tissues with their requisite tensile strength and biomechanical properties. Dysregulation of 5-hydroxylysine metabolism, from its synthesis by lysyl hydroxylases to its subsequent modifications, is a hallmark of numerous pathologies, including genetic disorders like Ehlers-Danlos syndrome, fibrotic diseases, and cancer progression. Furthermore, circulating levels of Hyl and its derivatives have emerged as valuable biomarkers for monitoring collagen degradation. This guide provides a comprehensive overview of the biosynthesis of 5-hydroxylysine, its multifaceted biological roles, its implication in disease, and the analytical methodologies essential for its study, offering a critical resource for researchers and drug development professionals.

The Enzymatic Foundation: Biosynthesis of 5-Hydroxylysine

The journey of 5-hydroxylysine begins not during protein translation, but within the cisternae of the rough endoplasmic reticulum as a post-translational modification.[1] This critical hydroxylation step is exclusively catalyzed by the procollagen-lysine, 2-oxoglutarate 5-dioxygenase (PLOD) enzyme family, commonly known as lysyl hydroxylases (LH).[2][3] These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases, requiring molecular oxygen and ascorbate (Vitamin C) as essential cofactors for their catalytic activity.[2][4] A deficiency in Vitamin C, for instance, impairs lysyl hydroxylase function, leading to the fragile connective tissue characteristic of scurvy.[5]

The human genome encodes three isoforms of lysyl hydroxylase, each with distinct substrate specificities and functional roles:[3][5]

-

LH1 (PLOD1): Primarily hydroxylates lysine residues within the triple-helical domains of collagen.[3][5] Its action is fundamental for the subsequent glycosylation steps.

-

LH2 (PLOD2): Exists as two splice variants. LH2b is the key enzyme responsible for hydroxylating lysine residues in the non-helical N- and C-terminal telopeptides of collagen.[5][6] This specific modification is a prerequisite for the formation of the most stable, mature collagen cross-links.[7]

-

LH3 (PLOD3): A multifunctional enzyme that not only possesses lysyl hydroxylase activity, primarily within the helical domain, but also exhibits crucial glycosyltransferase activity, adding glucose to galactosyl-hydroxylysine.[2][5][7]

The catalytic mechanism involves the binding of Fe(II) and 2-OG to the enzyme's active site, creating a platform for the collagen substrate and O₂ to bind. This leads to the oxidative decarboxylation of 2-OG to succinate and CO₂, with one oxygen atom being incorporated into the lysine residue to form 5-hydroxylysine.[2]

Caption: Enzymatic conversion of lysine to 5-hydroxylysine by lysyl hydroxylases.

Table 1: Human Lysyl Hydroxylase (PLOD) Isoforms and Associated Pathologies

| Enzyme | Gene | Primary Substrate Domain | Key Function | Associated Genetic Disorder |

| LH1 | PLOD1 | Collagen Helical Domain | Hydroxylation for glycosylation sites | Ehlers-Danlos Syndrome, Kyphoscoliotic Type (kEDS)[5] |

| LH2 | PLOD2 | Collagen Telopeptide Domain | Hydroxylation for mature cross-linking | Bruck Syndrome[5] |

| LH3 | PLOD3 | Collagen Helical Domain | Hydroxylation & Glucosyltransferase | Recessive mutations can cause a syndrome with connective tissue and multi-organ defects. |

Core Function: Architect of the Extracellular Matrix

The hydroxylation of lysine is not an endpoint but a critical juncture that dictates the subsequent maturation and biomechanical properties of collagen fibrils.[8]

A Prerequisite for Stable Collagen Cross-Linking

The tensile strength of tissues like bone, skin, and tendons is derived from covalent intermolecular cross-links that stabilize collagen fibrils.[9][10] This process is initiated in the extracellular space by lysyl oxidase (LOX) enzymes, which catalyze the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide regions.[10][11] This reaction generates highly reactive aldehydes, known as allysine (from lysine) and hydroxyallysine (from 5-hydroxylysine).[9]

These aldehydes then spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules to form cross-links.[9] The presence of the hydroxyl group in hydroxyallysine is paramount; it allows the initial aldimine bond to undergo a spontaneous Amadori rearrangement, forming a more stable keto-imine cross-link.[9] These divalent cross-links serve as precursors to mature, stable trivalent cross-links, such as pyridinolines, which are formed from the condensation of three hydroxylysine-derived residues.[9] The degree of telopeptide lysine hydroxylation by LH2, therefore, directly dictates the pathway and stability of collagen cross-linking, profoundly influencing tissue mechanics.[9]

Caption: The collagen cross-linking pathway initiated by lysyl oxidase.

The Platform for O-Linked Glycosylation

Beyond cross-linking, the hydroxyl group of 5-hydroxylysine serves as an attachment site for carbohydrate moieties, a unique form of O-linked glycosylation.[1][12] This process involves the sequential addition of two sugars:

-

Galactosylation: A galactose sugar is transferred from UDP-galactose to the hydroxyl group of Hyl, forming galactosyl-hydroxylysine (G-Hyl).[13] This reaction is catalyzed by procollagen galactosyltransferases (GLT25D1/ColGalT1).[7][12]

-

Glucosylation: A glucose molecule is then transferred to G-Hyl, forming glucosyl-galactosyl-hydroxylysine (GG-Hyl).[12] This step is primarily catalyzed by the glucosyltransferase activity of LH3.[2][7]

This glycosylation is not merely decorative. The extent and type of Hyl glycosylation are tissue-specific and play a crucial role in regulating collagen fibril diameter and the overall architecture of the extracellular matrix.[12][14] For instance, bone collagen is enriched in the monoglycosylated G-Hyl, whereas skin collagen predominantly contains the disaccharide GG-Hyl.[14]

Caption: Stepwise enzymatic glycosylation of 5-hydroxylysine residues.

Pathophysiological Significance and Biomarker Potential

Given its fundamental role, it is unsurprising that aberrant 5-hydroxylysine metabolism is implicated in a wide array of diseases.

Connective Tissue Disorders and Fibrosis

-

Genetic Defects: Mutations in the PLOD1 gene, which encodes LH1, cause a severe reduction in Hyl content, leading to kyphoscoliotic Ehlers-Danlos syndrome (kEDS), characterized by severe joint laxity, skin fragility, and progressive scoliosis.[5] Mutations in PLOD2 are associated with Bruck syndrome, which involves bone fragility and congenital joint contractures.[5]

-

Fibrotic Diseases: In fibrotic conditions, such as pulmonary fibrosis and scleroderma, and within the tumor microenvironment of many cancers, the overexpression of LH2 is a common feature.[2][15][16] This leads to an accumulation of hydroxylysine-derived cross-links, resulting in excessive collagen deposition and increased tissue stiffness, which promotes disease progression.[3][16]

5-Hydroxylysine as a Clinical Biomarker

Because 5-hydroxylysine is a characteristic component of collagen, its release into circulation during matrix turnover provides a direct measure of collagen degradation.[17][18] Urinary excretion of Hyl and its glycosides is elevated in conditions associated with high bone resorption or connective tissue destruction, such as Paget's disease of bone and severe thermal burns.[14]

More recently, metabolomic studies have identified 5-hydroxylysine as a key metabolic indicator for the severity of keloids, a fibroproliferative skin disorder characterized by excessive collagen deposition.[19][20] This highlights its potential as a prognostic biomarker and a target for therapeutic intervention.

Table 2: 5-Hydroxylysine as a Pathological Indicator in Keloids

| Metabolite | Context | Finding | Significance | Reference |

| 5-Hydroxylysine | Keloid Tissue vs. Normal Tissue | Significantly increased levels in keloid samples. | Identified as a metabolic indicator of keloid severity. | [19][20] |

| 5-Hydroxylysine | Keloid Severity Prediction | High-risk early warning index proposed: 4 x 10⁸ - 6.3 x 10⁸ (relative abundance, p=0.0008). | May serve as a quantitative biomarker for predicting disease severity. | [19][20] |

Methodologies for the Scientist

Accurate analysis of 5-hydroxylysine and its derivatives is essential for both basic research and clinical applications. This requires robust and validated analytical protocols.

Protocol: Quantification of Total 5-Hydroxylysine by HPLC

This protocol details the quantification of 5-hydroxylysine from tissue or protein samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, a gold-standard method for amino acid analysis.[9][21]

Causality: Biological samples contain proteins where Hyl is locked in peptide bonds. Strong acid hydrolysis is required to break these bonds and liberate free amino acids. Hyl lacks a strong chromophore, making it difficult to detect directly. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) attaches a fluorescent or UV-absorbing tag, enabling sensitive detection.

Step-by-Step Methodology:

-

Sample Preparation & Hydrolysis:

-

Accurately weigh 1-5 mg of lyophilized tissue or protein into a hydrolysis tube.

-

Add 1 mL of 6 M HCl.

-

Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation of amino acids.

-

Hydrolyze at 110°C for 24 hours.

-

Cool the sample, break the seal, and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer (e.g., 0.1 M HCl).

-

-

Pre-Column Derivatization (Example using OPA):

-

In a microcentrifuge tube, mix 10 µL of the reconstituted hydrolysate with 10 µL of an internal standard.

-

Add 80 µL of OPA derivatizing reagent.

-

Mix thoroughly and incubate at room temperature for exactly 2 minutes. The timing is critical as the OPA derivatives can be unstable.

-

Immediately inject the sample onto the HPLC system.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Sodium acetate buffer, pH 7.2, with tetrahydrofuran.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Gradient: A typical gradient runs from a low percentage of Mobile Phase B to a high percentage over 30-40 minutes to resolve all amino acids.

-

Self-Validation: Run a standard mix of amino acids, including a known concentration of 5-hydroxylysine, to determine its retention time and create a standard curve for quantification. The internal standard corrects for variations in injection volume and derivatization efficiency.

-

-

Data Analysis:

-

Identify the 5-hydroxylysine peak in the sample chromatogram based on its retention time compared to the standard.

-

Integrate the peak area.

-

Calculate the concentration of 5-hydroxylysine in the original sample using the standard curve, accounting for the initial sample weight and reconstitution volume.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | A Fe2+-dependent self-inhibited state influences the druggability of human collagen lysyl hydroxylase (LH/PLOD) enzymes [frontiersin.org]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. The structural basis for the human procollagen lysine hydroxylation and dual-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine hydroxylation and cross-linking of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Glycosylation Modulates the Structure and Functions of Collagen: A Review | MDPI [mdpi.com]

- 13. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NP-MRD: Showing NP-Card for 5-Hydroxylysine (NP0001396) [np-mrd.org]

- 15. Lysyl Hydroxylase Inhibition by Minoxidil Blocks Collagen Deposition and Prevents Pulmonary Fibrosis via TGF-β1/Smad3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 17. Assay for 5-hydroxylysine and L-lysine in human and rat urine and in bone by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. solnul.com [solnul.com]

- 19. Metabolomic Profiling Reveals That 5-Hydroxylysine and 1-Methylnicotinamide Are Metabolic Indicators of Keloid Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolomic Profiling Reveals That 5-Hydroxylysine and 1-Methylnicotinamide Are Metabolic Indicators of Keloid Severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 2,6-diamino-5-hydroxyhexanoate supplier and purity

An In-depth Technical Guide to the Procurement and Purity Analysis of Ethyl 2,6-diamino-5-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a critical resource for professionals in the scientific community engaged in research and development that requires the use of Ethyl 2,6-diamino-5-hydroxyhexanoate. As a chiral building block, the purity and stereochemical integrity of this compound are paramount to the success and reproducibility of synthetic endeavors. This document provides a comprehensive overview of supplier sourcing, purity considerations, and detailed analytical methodologies for its characterization, empowering researchers to make informed decisions and maintain the highest standards of scientific rigor.

Strategic Importance in Synthesis

Ethyl 2,6-diamino-5-hydroxyhexanoate is a valuable intermediate in the synthesis of a variety of complex molecules, including novel antibiotics, enzyme inhibitors, and other therapeutic agents. Its bifunctional nature, possessing both amino and hydroxyl groups, along with its defined stereochemistry, makes it a versatile precursor for creating intricate molecular architectures. The presence of impurities, such as diastereomers, regioisomers, or byproducts from its synthesis, can significantly impact the outcome of subsequent reactions, leading to lower yields, difficult purifications, and potentially confounding biological results. Therefore, rigorous quality assessment of this starting material is not merely a preliminary step but a cornerstone of a successful research campaign.

Supplier Landscape and Initial Purity Assessment

The initial step in procuring Ethyl 2,6-diamino-5-hydroxyhexanoate involves identifying and vetting potential suppliers. While a number of chemical suppliers list this compound, the level of detail regarding its purity and the analytical data provided can vary significantly.

Table 1: Overview of Publicly Available Supplier Information

| Information Source | Data Provided | Key Insights |

| Chemsrc[1] | CAS Number: 1396964-62-7, Molecular Formula | Basic identification data. |

| ChemicalBook[2] | CAS Number, Molecular Formula | Basic identification data. |

| LookChem[3] | CAS Number for the free acid (6000-08-4), Molecular Formula, some physical properties, and downstream products. | Indicates its utility as a synthetic intermediate. |

It is crucial for researchers to directly contact suppliers to request batch-specific Certificates of Analysis (CoA). A comprehensive CoA should not only state the purity but also detail the analytical method used for its determination (e.g., HPLC, GC, titration). Furthermore, the CoA should ideally include data from structural confirmation techniques like NMR and Mass Spectrometry.

Comprehensive Analytical Workflow for Quality Control

Upon receipt of Ethyl 2,6-diamino-5-hydroxyhexanoate, an in-house, multi-faceted analytical approach is recommended to verify its identity and purity. This ensures that the material meets the stringent requirements for its intended application.

Caption: A logical workflow for the comprehensive analysis of Ethyl 2,6-diamino-5-hydroxyhexanoate.

Step-by-Step Experimental Protocols

Protocol 1: Structural Confirmation by NMR and Mass Spectrometry

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural information by probing the chemical environment of each atom. Mass spectrometry confirms the molecular weight of the compound.

-

Methodology:

-

NMR Spectroscopy: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., D₂O or CD₃OD). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the expected structure of Ethyl 2,6-diamino-5-hydroxyhexanoate.

-

Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an appropriate ionization technique (e.g., Electrospray Ionization). The observed mass-to-charge ratio should correspond to the molecular weight of the compound.

-

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile compounds by separating the main component from its impurities.[4][]

-

Methodology:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is effective.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for compounds lacking a strong chromophore.

-

Quantification: The purity is determined by the relative area of the main peak compared to the total area of all observed peaks.

-

Protocol 3: Enantiomeric Purity by Chiral Chromatography

-

Rationale: The biological activity of chiral molecules is often dependent on a single enantiomer. Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of a sample.[6][7]

-

Methodology:

-

Stationary Phase: Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are highly effective for the separation of amino acid esters.[6]

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and an alcohol (e.g., isopropanol), is commonly used.

-

Optimization: Method development is often required to achieve baseline separation of the enantiomers, involving adjustments to the mobile phase composition and flow rate.

-

Derivatization: In some cases, derivatization of the amino groups can enhance the separation and detection of the enantiomers.[4][6]

-

Conclusion and Recommendations

The quality of Ethyl 2,6-diamino-5-hydroxyhexanoate is a critical variable in synthetic research and drug development. A proactive and rigorous approach to quality control is essential. Researchers are advised to:

-

Thoroughly vet suppliers and request detailed, batch-specific analytical data.

-

Perform independent analytical verification to confirm the identity, purity, and enantiomeric integrity of the material.

-

Employ a multi-technique approach , as no single method can provide a complete purity profile.

By adhering to these principles, the scientific community can ensure the reliability and reproducibility of their results, ultimately accelerating the pace of discovery and innovation.

References

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Available at: [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. Available at: [Link]

-

Ethyl 2,6-diamino-5-hydroxyhexanoate | CAS#:1396964-62-7. Chemsrc. Available at: [Link]

- CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents.

-

Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile | Request PDF. ResearchGate. Available at: [Link]

-

2,6-Diamino-5-hydroxyhexanoic acid. LookChem. Available at: [Link]

-

2,6-DIAMINO-5-HYDROXYHEXANOIC ACID, IONIZED - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Ethyl 2,6-diaminohexanoate dihydrochloride. Chongqing Chemdad Co., Ltd. Available at: [Link]

Sources

- 1. Ethyl 2,6-diamino-5-hydroxyhexanoate | CAS#:1396964-62-7 | Chemsrc [chemsrc.com]

- 2. ethyl 2,6-diamino-5-hydroxyhexanoate CAS#: 1396964-62-7 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Using hydroxylysine ethyl ester in solid-phase peptide synthesis (SPPS)

Application Note: Strategic Incorporation of Hydroxylysine in SPPS

Title: Advanced Strategies for Hydroxylysine Incorporation in SPPS: From Ethyl Ester Precursors to Bioactive Collagen Mimetics

Executive Summary

Hydroxylysine (Hyl) is a critical post-translational modification found in collagen, essential for intermolecular cross-linking and glycosylation. While commercially available as 5-Hydroxylysine Ethyl Ester (H-Hyl-OEt) , this dihydrochloride salt form is not directly compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS) which requires N

This guide provides a definitive protocol for converting H-Hyl-OEt into the SPPS-ready Fmoc-Hyl(Boc)-OH building block and details the specific coupling parameters required to prevent the two most common failure modes in Hyl synthesis: O-acylation (branching) and lactonization .

The Challenge: Why Hyl-OEt Requires Processing

Direct use of H-Hyl-OEt in SPPS is limited to solution-phase C-terminal capping. For chain elongation, the ethyl ester must be hydrolyzed, and the amines differentially protected.

| Feature | H-Hyl-OEt (Raw Material) | Fmoc-Hyl(Boc)-OH (Target Building Block) |

| N | Free (HCl salt) | Fmoc-protected (Base labile) |

| N | Free (HCl salt) | Boc-protected (Acid labile) |

| C-Terminus | Ethyl Ester (Unreactive in SPPS coupling) | Free Acid (Ready for activation) |

| Side Chain OH | Unprotected | Unprotected (or O-tBu/Trt) |

| Risk | Soluble only in water/methanol | Soluble in DMF/NMP |

Scientific Insight: The presence of the

Pre-Synthesis Workflow: Converting Hyl-OEt to Fmoc-Hyl(Boc)-OH

This protocol utilizes Copper(II) chelation to simultaneously protect the

Reagents Required:

-

5-Hydroxylysine ethyl ester dihydrochloride (H-Hyl-OEt•2HCl)

-

Basic Copper Carbonate (

) -

Di-tert-butyl dicarbonate (

) -

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]

-

EDTA (Ethylenediaminetetraacetic acid) or Chelex 100 resin

-

Lithium Hydroxide (LiOH)

Step-by-Step Synthesis Protocol:

-

Copper Complex Formation:

-

Dissolve H-Hyl-OEt•2HCl (10 mmol) in water (50 mL).

-

Add Basic Copper Carbonate (6 mmol, excess). Reflux for 2 hours.

-

Mechanism:[2] The

ion chelates the -

Filter hot to remove unreacted copper salts. Cool the filtrate.

-

-

-N-Boc Protection:

-

To the blue filtrate, add

(to pH 9) and dioxane (20 mL). -

Add

(12 mmol) dropwise. Stir overnight at RT. -

Observation: The solution remains blue, confirming the

-amine is still protected by copper.

-

-

Decomplexation:

-

Add EDTA disodium salt (15 mmol) to the solution. Stir for 4 hours. The solution will turn green/colorless as copper transfers to EDTA.

-

Alternatively, pass through a Chelex 100 column to remove

. -

Isolate H-Hyl(Boc)-OEt via extraction or lyophilization.

-

-

-N-Fmoc Protection:

-

Dissolve the intermediate in water/dioxane (1:1). Add

(to pH 9). -

Add Fmoc-OSu (1.1 eq). Stir for 2-4 hours.

-

Acidify and extract to obtain Fmoc-Hyl(Boc)-OEt .

-

-

Ester Hydrolysis (Saponification):

-

Dissolve Fmoc-Hyl(Boc)-OEt in THF/MeOH (1:1).

-

Add 1M LiOH (1.2 eq) at 0°C. Monitor by TLC (approx. 1-2 hours). Caution: Avoid high pH or long times to prevent Fmoc cleavage.

-

Acidify carefully with 1M HCl to pH 3. Extract with Ethyl Acetate.

-

Yield: Fmoc-Hyl(Boc)-OH (White powder).

-

SPPS Protocol: Incorporating Fmoc-Hyl(Boc)-OH

Once the building block is prepared, use the following SPPS parameters to ensure high-fidelity synthesis.

A. Resin Selection

-

Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin.

-

Reasoning: Allows cleavage of the peptide with mild acid (1% TFA) if needed to check for O-acylation side products without removing side-chain protecting groups.

B. Coupling Conditions (Critical)

The hydroxyl group on the Hyl side chain is a weak nucleophile. However, highly activated amino acids (e.g., using HATU) can esterify this position.

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Why: This carbodiimide/oxime method produces a less reactive active ester than HATU/HBTU, significantly reducing the rate of O-acylation on the unprotected hydroxyl.

-

-

Stoichiometry: 3-4 eq Amino Acid / 3-4 eq DIC / 3-4 eq Oxyma.

-

Time: 60 minutes at Room Temperature. Avoid Microwave Heating for the step immediately following Hyl incorporation.

C. Workflow Diagram

Caption: Workflow converting Hyl-OEt precursor to SPPS building block and critical control point for preventing O-acylation during chain elongation.

Troubleshooting & Quality Control

Issue 1: O-Acylation (Branching)

-

Mechanism: The hydroxyl group of Hyl attacks the activated carbonyl of the subsequent amino acid (e.g., Fmoc-Gly-OH).

-

Detection: Mass spectrometry showing +Mass of Amino Acid (e.g., +57 Da for Glycine) or complex HPLC traces.

-

Solution:

-

Acetylation Capping: Perform a capping step (

/Pyridine) before Fmoc deprotection of the Hyl residue. This acetylates the OH group, preventing further reaction. (Note: This results in an acetylated Hyl in the final product, which may mimic biological acetylation). -

Use of O-Protected Derivatives: If native Hyl is required, use Fmoc-Hyl(Boc, O-tBu)-OH . This is synthetically more demanding to produce from Hyl-OEt but eliminates the risk.

-

Issue 2: Lactonization

-

Mechanism: Intramolecular reaction between the Hyl hydroxyl and its own C-terminal carbonyl.

-

Prevention: This is primarily a risk during the preparation of the building block or solution phase work. In SPPS, the C-terminus is anchored to the resin, preventing lactonization.

References

-

Improved synthesis of 5-hydroxylysine (Hyl) derivatives. Source: PubMed / NIH Context: Describes the copper complexation method for orthogonal protection of Hyl. URL:[Link]

-

O-acylation of hydroxyproline/hydroxylysine residues: effect on peptide stability. Source: PubMed Context:[3] Discusses the structural implications and side reactions of hydroxylated amino acids in collagen mimetics. URL:[Link]

Sources

Synthesis of collagen-like peptides using ethyl 2,6-diamino-5-hydroxyhexanoate

Application Notes and Protocols

Topic: Synthesis of Collagen-Like Peptides Using Ethyl 2,6-Diamino-5-Hydroxyhexanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Collagen Mimics with Precision

Collagen, the most abundant protein in mammals, provides the essential framework for tissues and organs. Its unique triple-helical structure, formed by repeating Gly-X-Y amino acid sequences, is crucial for its biological function. The post-translational modification of lysine to 5-hydroxylysine is a key step in collagen biosynthesis, playing a vital role in the stabilization of the triple helix through glycosylation and in the formation of covalent cross-links.[1] The ability to synthesize collagen-like peptides (CLPs) with precisely modified amino acid residues opens up new avenues for developing novel biomaterials, therapeutic agents, and tools for studying collagen biology.

This application note provides a comprehensive guide to the synthesis of CLPs incorporating a novel hydroxylysine analog, ethyl 2,6-diamino-5-hydroxyhexanoate. By modifying the hydroxyl group of the hydroxylysine side chain with an ethyl ester, we can explore the impact of this functionalization on the biophysical properties of CLPs, such as triple helix stability, self-assembly, and enzymatic resistance. This guide details a proposed synthetic route for the custom amino acid building block, its incorporation into a model CLP using solid-phase peptide synthesis (SPPS), and subsequent characterization of the purified peptide.

Part 1: Synthesis and Protection of Ethyl 2,6-Diamino-5-Hydroxyhexanoate for SPPS

The successful incorporation of a non-canonical amino acid into a peptide sequence via SPPS is contingent on a robust synthetic route for the amino acid itself and a well-defined orthogonal protecting group strategy. This section outlines a proposed pathway for the synthesis of Fmoc-protected ethyl 2,6-diamino-5-hydroxyhexanoate, ready for use in automated peptide synthesizers.

Proposed Synthetic Pathway

The synthesis of the target amino acid begins with the stereospecific synthesis of (2R,5R)-2-amino-5-hydroxyhexanoic acid from a readily available starting material like sorbic acid, as has been previously described in the literature.[2][3] The subsequent steps involve selective protection of the functional groups to allow for the specific esterification of the carboxylic acid.

Diagram 1: Proposed Synthesis of Fmoc-Protected Ethyl 2,6-Diamino-5-Hydroxyhexanoate

Caption: Proposed synthetic workflow for the SPPS-ready monomer.

Orthogonal Protecting Group Strategy

A successful SPPS campaign requires an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others. For our target molecule, we need to protect two amino groups and one hydroxyl group, while leaving the carboxylic acid available for esterification, and then selectively deprotecting the α-amino group for subsequent Fmoc protection.

| Functional Group | Protecting Group | Deprotection Condition | Rationale |

| α-Amino | Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA) | Allows for selective removal to install the Fmoc group. |

| ε-Amino | Trt (Trityl) | Mildly Acidic | Provides stable protection during synthesis and can be removed during final cleavage. |

| Hydroxyl | tBu (tert-butyl) | Strongly Acidic (e.g., TFA) | Stable to the conditions used for Fmoc removal (piperidine). |

| Carboxyl | - | - | Remains free for esterification. |

After the initial protection and subsequent esterification, the Boc group on the α-amino group is selectively removed, followed by the introduction of the Fmoc group, yielding the final monomer ready for SPPS.

Part 2: Solid-Phase Peptide Synthesis of a Model Collagen-Like Peptide

This section provides a detailed protocol for the incorporation of the custom amino acid, referred to as Xaa, into a model CLP with the sequence (Pro-Hyp-Gly)₃-Pro-Xaa-Gly-(Pro-Hyp-Gly)₃.

SPPS Protocol

Standard Fmoc/tBu solid-phase peptide synthesis is employed.[4]

1. Resin Preparation:

-

Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

-

Swell the resin in dimethylformamide (DMF) for 1 hour.

2. Amino Acid Coupling:

-

Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF, isopropanol, and then DMF.

-

Activation and Coupling:

-

For standard Fmoc-amino acids: Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.95-fold excess of HBTU and a 6-fold excess of DIPEA in DMF for 5 minutes.

-

For the custom monomer (Fmoc-Pro-Xaa*-OH): Use the same activation conditions.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

3. Peptide Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DMF, then dichloromethane (DCM).

-

Dry the resin under vacuum.

-